N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and phenyl components, followed by their functionalization and coupling.
Preparation of Benzofuran Component: The benzofuran moiety can be synthesized through cyclization reactions involving phenols and acyl chlorides under acidic conditions.
Functionalization: The acetyl and methyl groups are introduced through Friedel-Crafts acylation and alkylation reactions.
Coupling with Phenyl Component: The sulfonylacetamide linkage is formed by reacting the benzofuran derivative with the appropriate sulfonyl chloride and amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-2-methylphenyl)sulfonylacetamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromo-2-methylphenyl)sulfonylacetamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-iodo-2-methylphenyl)sulfonylacetamide
Uniqueness
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c1-11-9-15(21)5-8-19(11)28(25,26)22(14(4)24)16-6-7-18-17(10-16)20(12(2)23)13(3)27-18/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHAUSRQUUEPJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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